molecular formula C11H9Cl2N B8798258 4,6-Dichloro-2,3-dimethylquinoline CAS No. 1203-72-1

4,6-Dichloro-2,3-dimethylquinoline

Cat. No.: B8798258
CAS No.: 1203-72-1
M. Wt: 226.10 g/mol
InChI Key: SMWVRUQLBQMJQL-UHFFFAOYSA-N
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Description

4,6-Dichloro-2,3-dimethylquinoline is a synthetic quinoline derivative of high interest in medicinal chemistry and materials science. This compound features a quinoline core structure that is selectively functionalized with chlorine atoms at the 4 and 6 positions and methyl groups at the 2 and 3 positions. This specific substitution pattern makes it a valuable intermediate for constructing more complex molecules. Its primary research application lies in its role as a key precursor in the synthesis of potential pharmacologically active compounds, including inhibitors for specific disease targets. The chlorine atoms serve as excellent leaving groups for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, and amine functionalities. The dimethyl groups can influence the electron density and steric properties of the molecule, fine-tuning its reactivity and interaction with biological targets. As a versatile scaffold, it is used in developing novel compounds for anti-tumor and anti-infective research programs. This product is intended for research and development purposes in a laboratory setting only. This compound is NOT intended for diagnostic, therapeutic, or any human or veterinary use. The product is typically supplied as a solid powder and should be stored at room temperature. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

1203-72-1

Molecular Formula

C11H9Cl2N

Molecular Weight

226.10 g/mol

IUPAC Name

4,6-dichloro-2,3-dimethylquinoline

InChI

InChI=1S/C11H9Cl2N/c1-6-7(2)14-10-4-3-8(12)5-9(10)11(6)13/h3-5H,1-2H3

InChI Key

SMWVRUQLBQMJQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=CC(=CC2=C1Cl)Cl)C

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

4,6-Dichloro-2,3-dimethylquinoline is characterized by its molecular formula C11H8Cl2NC_{11}H_{8}Cl_{2}N, featuring two chlorine atoms at the 4th and 6th positions and two methyl groups at the 2nd and 3rd positions of the quinoline ring. This specific substitution pattern contributes to its reactivity and biological activity.

Chemistry

  • Building Block for Synthesis : This compound is utilized as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its chlorinated structure allows for various substitution reactions, making it a versatile building block in organic synthesis .
  • Dyes and Pigments : It is also employed in the development of dyes and pigments due to its ability to form stable chromophores when incorporated into larger molecular frameworks.

Biology

  • Biochemical Probes : In biological research, this compound serves as a probe in biochemical assays. It helps study enzyme activities and protein interactions, providing insights into cellular processes .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its structural similarity to other bioactive quinolines indicates potential effectiveness against various bacterial strains.

Medicine

  • Anticancer Properties : Research indicates that derivatives of quinoline compounds can demonstrate anti-proliferative effects against cancer cell lines. Studies have shown that modifications in the quinoline structure can enhance biological activity against ovarian and colon cancer cells .
  • Neurodegenerative Diseases : There is ongoing research into the potential of quinoline derivatives as multi-target agents for treating conditions like Alzheimer’s disease. These compounds may inhibit key enzymes involved in neurodegeneration .

Antimicrobial Studies

A study focused on related quinoline derivatives highlighted their effectiveness against various bacterial strains. This suggests that this compound could possess similar antimicrobial properties, warranting further investigation into its efficacy.

Cancer Cell Line Testing

Research involving quinoline derivatives demonstrated significant cytotoxic effects against multiple human cancer cell lines. For instance, related compounds showed effectiveness against ovarian (OVCAR-3) and colon (HCT116) cancer cells, indicating that structural modifications can enhance biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Positioning and Molecular Properties

The structural uniqueness of 4,6-Dichloro-2,3-dimethylquinoline is highlighted when compared to similar compounds (Table 1):

Table 1: Structural and Physical Properties of Selected Quinoline Derivatives

Compound Name CAS No. Molecular Formula Substituents (Positions) Density (g/cm³) Predicted Boiling Point (°C) Key Features
This compound - C₁₁H₁₀Cl₂N Cl (4,6); CH₃ (2,3) - - Electron-deficient ring; steric hindrance from methyl groups
4-Chloro-2,6-dimethylquinoline 6270-08-2 C₁₁H₁₀ClN Cl (4); CH₃ (2,6) - - Mono-chlorinated; asymmetric methyl distribution
3,4-Dichloro-6,7-dimethylquinoline 1204811-00-6 C₁₁H₉Cl₂N Cl (3,4); CH₃ (6,7) 1.305 320.1 Dichlorination at adjacent positions; planar structure
4-Chloro-6,7-dimethoxyquinoline - C₁₁H₁₀ClNO₂ Cl (4); OCH₃ (6,7) - 403–404 (melting point) Methoxy groups enhance solubility; intramolecular C–H⋯Cl interactions
5-Chloro-2,6-dimethoxy-4-methylquinoline 189746-19-8 C₁₂H₁₂ClNO₂ Cl (5); OCH₃ (2,6); CH₃ (4) - - Methoxy groups at 2,6; chloro at 5; potential bioactivity
Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The dichloro substitution in this compound increases the electron deficiency of the quinoline ring compared to mono-chlorinated analogues (e.g., 4-Chloro-2,6-dimethylquinoline), enhancing its reactivity in nucleophilic substitution or cross-coupling reactions .

Solubility and Stability: Methoxy-substituted derivatives (e.g., 4-Chloro-6,7-dimethoxyquinoline) exhibit higher solubility in polar solvents due to hydrogen bonding, whereas methyl groups in this compound reduce solubility but improve stability under acidic conditions .

Q & A

Q. What are the optimal synthetic routes for 4,6-dichloro-2,3-dimethylquinoline, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of chloro-substituted quinolines often involves cyclization and halogenation steps. For example, 4,7-dichloroquinoline is synthesized via the Conrad-Limpach method using m-chloroaniline and ethyl ethoxymethylenemalonate, followed by cyclization and chlorination . Adapting this approach for this compound would require:

Methylation : Introducing methyl groups at positions 2 and 3 using alkylating agents (e.g., methyl iodide) under basic conditions.

Chlorination : Selective chlorination at positions 4 and 6 using POCl₃ or other chlorinating agents, with temperature control (reflux conditions, ~100–120°C) to avoid over-chlorination .

Purification : Column chromatography (e.g., petroleum ether:EtOAc gradients) or recrystallization to achieve >97% purity, verified via HPLC .

Q. Critical Parameters :

  • Excess POCl₃ improves chlorination efficiency but requires careful neutralization.
  • Reaction time >6 hours minimizes intermediates but risks decomposition.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze ¹H and ¹³C NMR to distinguish methyl (δ ~2.5 ppm) and chloro substituents. Aromatic protons adjacent to chlorine typically deshield to δ ~7.5–8.5 ppm .
  • X-ray Diffraction : Resolve regiochemistry unambiguously. For example, 4-chloro-6,7-dimethoxyquinoline was confirmed via single-crystal X-ray data, showing planar quinoline rings and intramolecular C–H⋯Cl interactions .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 224 [M+1] for a related compound) .

Q. How do computational methods (e.g., DFT) complement experimental data in analyzing thermodynamic stability and polymorphic behavior?

Methodological Answer: For polymorphic systems like dimethyl 3,6-dichloro-2,5-dihydroxyterephthalate:

X-ray Diffraction : Collect high-resolution data at multiple temperatures (100–350 K) to track anisotropic displacement parameters (ADPs) .

DFT Calculations : Compute vibrational frequencies and entropy contributions using periodic boundary conditions. For example, the "yellow" polymorph is stable at low temperatures due to lower vibrational entropy, while the "white" form dominates at higher temperatures .

Contradiction Resolution : Experimental ADPs may suggest higher entropy for a polymorph, but DFT reveals counterintuitive contributions from high-frequency modes .

Key Insight : Anharmonicity in displacement parameters (observed in the yellow polymorph) complicates entropy estimation, necessitating hybrid experimental-computational workflows .

Q. How can researchers resolve contradictions in chlorination efficiency reported across studies?

Methodological Answer: Discrepancies in chlorination yields (e.g., 60–90%) arise from:

Substrate Accessibility : Steric hindrance from methyl groups may reduce chlorination at position 2. Use bulky solvents (e.g., DMF) to improve reagent access .

Catalytic Additives : FeCl₃ or AlCl₃ can enhance POCl₃ reactivity but may promote side reactions. Titrate additives (0.5–2 mol%) and monitor via TLC .

Post-Reaction Workup : Incomplete neutralization of POCl₃ leads to hydrolysis byproducts. Quench with ice/NaOH (pH 8) and extract with dichloromethane .

Case Study : For 4-chloro-6,7-dimethoxyquinoline, adjusting POCl₃ stoichiometry (6.4 equivalents) and reflux time (6 hours) achieved 70% yield .

Q. What strategies are effective in studying bioactivity, such as antifungal properties, for this compound derivatives?

Methodological Answer:

Derivatization : Introduce functional groups (e.g., carboxamides, fluorophenoxy) to enhance bioavailability. For example, 6-tert-butyl-8-fluoro-2,3-dimethylquinoline derivatives showed antifungal activity against Pyricularia oryzae .

In Vitro Assays : Use microbroth dilution (IC₅₀) to assess inhibition. Compare with fluconazole controls.

Molecular Docking : Simulate interactions with fungal cytochrome P450 enzymes. For pyrazole-4-carboxamides, docking revealed hydrogen bonding with CYP51 active sites .

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